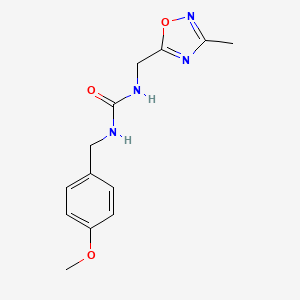

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine or urea derivative.

Final Coupling Reaction: The final step involves coupling the oxadiazole ring with the methoxybenzyl group through a urea linkage, typically using reagents like carbodiimides or isocyanates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Reactivity of the Urea Moiety

The urea group (-NHCONH-) exhibits nucleophilic and hydrogen-bonding properties, enabling the following reactions:

Acid/Base-Catalyzed Hydrolysis

-

Conditions : Hydrolysis occurs in acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) media at elevated temperatures (80–100°C) .

-

Products :

-

Acidic hydrolysis yields 4-methoxybenzylamine and CO₂.

-

Basic hydrolysis produces carbamic acid intermediates, which decompose to 3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amine.

-

Condensation with Carbonyl Compounds

-

Conditions : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux with catalytic acetic acid .

-

Products : Forms Schiff base derivatives, such as N-(4-methoxybenzyl)-N’-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamimidic acid .

Nucleophilic Substitution

-

Conditions : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C .

-

Products : Generates N-alkylated ureas (e.g., methylation at the urea nitrogen) .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to electrophilic and ring-opening reactions:

Electrophilic Substitution

-

Conditions : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at 0–25°C .

-

Products : Substitution occurs at the 5-position of the oxadiazole ring due to its meta-directing nature .

Ring-Opening Reactions

-

Conditions :

-

Products :

Cyclization Reactions

-

Products : Forms triazolo-oxadiazole hybrids via intramolecular cyclization between the urea NH and oxadiazole ring .

Metal-Catalyzed Coupling

-

Conditions : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

-

Products : Biaryl derivatives at the oxadiazole 5-position .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents (H₂O, MeOH) under acidic/basic conditions .

-

Catalytic Effects : Triethylamine enhances nucleophilic substitution rates by scavenging HCl .

Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, 1,3,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values indicating strong potency against breast cancer cell lines (MDA-MB-231) and leukemia cell lines (CCRF-CEM) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds with similar structures have shown promise in inhibiting inflammatory pathways and cytokine production. Studies indicate that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Related Compounds

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the modulation of key signaling pathways associated with cancer cell growth and inflammation. For example, the inhibition of telomerase activity has been noted in some oxadiazole derivatives, which may contribute to their anticancer effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of oxadiazole-containing compounds:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays against multiple cell lines. The results indicated that certain modifications could significantly enhance potency .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that electron-donating groups on the aromatic ring can improve biological activity against cancer cells while electron-withdrawing groups tend to decrease it .

Mécanisme D'action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The oxadiazole ring and methoxybenzyl group may play key roles in binding interactions and the overall bioactivity of the compound.

Comparaison Avec Des Composés Similaires

1-(4-Methoxybenzyl)-3-(phenylurea): Similar structure but lacks the oxadiazole ring.

1-(4-Methoxybenzyl)-3-(1,2,4-oxadiazol-5-yl)urea: Similar structure but lacks the methyl group on the oxadiazole ring.

1-(4-Methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)thiourea: Similar structure but contains a thiourea linkage instead of a urea linkage.

Uniqueness: 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to the presence of both the methoxybenzyl group and the 3-methyl-1,2,4-oxadiazole ring, which confer distinct chemical and biological properties

Activité Biologique

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that incorporates both a methoxybenzyl group and a 1,2,4-oxadiazole moiety. The oxadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

In a specific case study involving related oxadiazole compounds, it was demonstrated that these derivatives can effectively reduce cell viability in various cancer cell lines. The IC50 values for these compounds ranged from 0.0046 mM to 0.075 mM against MDA-MB-231 breast cancer cells .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. For example, studies have shown that substituents on the oxadiazole ring can modulate its anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Additionally, antioxidant activity has been attributed to the presence of methoxy groups, which enhance the electron-donating ability of the compound. This property is crucial for scavenging free radicals and reducing oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The oxadiazole moiety can interact with active sites of enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies have indicated that these compounds may induce cell cycle arrest in cancer cells by influencing regulatory proteins.

- Apoptosis Induction : Oxadiazoles have been linked to the activation of apoptotic pathways in tumor cells.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNOWCMMPLJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.